molecular formula C9H7ClFNO2S B14753343 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride

2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B14753343
M. Wt: 247.67 g/mol
InChI Key: PHXNSLSQHPTRRL-UHFFFAOYSA-N
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Description

2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H7ClFNO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The presence of both cyano and fluorine groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-(2-Cyano-4-fluorophenyl)ethanol.

    Chlorination: The hydroxyl group of the starting material is converted to a sulfonyl chloride group using thionyl chloride (SOCl2) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, especially at positions ortho and para to the cyano group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with functional groups such as halogens or nitro groups.

Scientific Research Applications

2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyano-4-chlorophenyl)ethane-1-sulfonyl chloride
  • 2-(2-Cyano-4-bromophenyl)ethane-1-sulfonyl chloride
  • 2-(2-Cyano-4-methylphenyl)ethane-1-sulfonyl chloride

Uniqueness

2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogens or substituents may not be as effective.

Properties

Molecular Formula

C9H7ClFNO2S

Molecular Weight

247.67 g/mol

IUPAC Name

2-(2-cyano-4-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H7ClFNO2S/c10-15(13,14)4-3-7-1-2-9(11)5-8(7)6-12/h1-2,5H,3-4H2

InChI Key

PHXNSLSQHPTRRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CCS(=O)(=O)Cl

Origin of Product

United States

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